![molecular formula C8H6ClN5O2 B5515008 1-(3-chloro-4-methyl-5-nitrophenyl)-1H-tetrazole](/img/structure/B5515008.png)
1-(3-chloro-4-methyl-5-nitrophenyl)-1H-tetrazole
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Description
Molecular Structure Analysis
While specific structural information for “1-(3-chloro-4-methyl-5-nitrophenyl)-1H-tetrazole” is not available, there are related compounds with similar structures. For example, “1-[(3-Chloro-4-methyl-5-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid” has a molecular formula of C13H15ClN2O6S , and “N’-[(3-Chloro-4-methyl-5-nitrophenyl)sulfonyl]-1,3-benzodioxole-5-carbohydrazide” has a molecular formula of C15H12ClN3O7S .Scientific Research Applications
Corrosion Inhibition
Tetrazoles have been studied for their potential as corrosion inhibitors. For example, 1-(4-nitrophenyl)-5-amino-1H-tetrazole has been synthesized and investigated for its ability to inhibit the corrosion of 316L stainless steel in sulfuric acid. The compound demonstrated excellent inhibition efficiencies, suggesting that similar tetrazoles could be useful in protecting metals from corrosion in acidic environments (Ehsani et al., 2014).
Structural and Thermal Analysis
The synthesis, structure, and thermal decomposition of various phenyl tetrazoles, including 1-phenyl-1H-tetrazole and its derivatives, have been explored. These compounds were characterized using various spectroscopic methods, and their decomposition behavior was analyzed, revealing insights into the thermal stability and decomposition pathways of tetrazole-based compounds (Yılmaz et al., 2015).
Molecular Docking and Bioassay Studies
Tetrazole derivatives have also been synthesized and evaluated for biological activities. For instance, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was studied for its potential as a cyclooxygenase-2 inhibitor, with its structure determined by X-ray crystallography and its activity assessed through molecular docking and bioassay studies (Al-Hourani et al., 2016).
properties
IUPAC Name |
1-(3-chloro-4-methyl-5-nitrophenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN5O2/c1-5-7(9)2-6(3-8(5)14(15)16)13-4-10-11-12-13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJNEWFTODEYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)N2C=NN=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24810851 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-chloro-4-methyl-5-nitrophenyl)-1H-tetrazole |
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